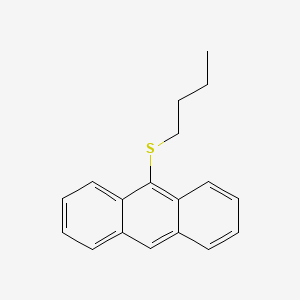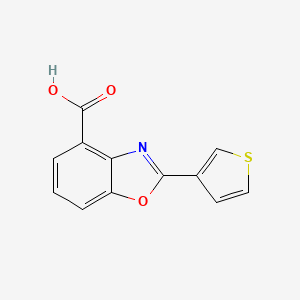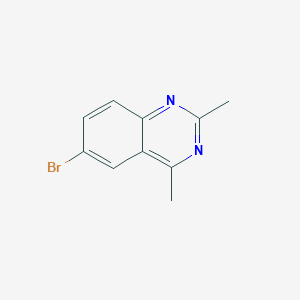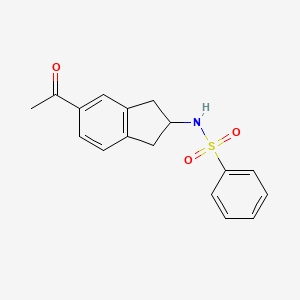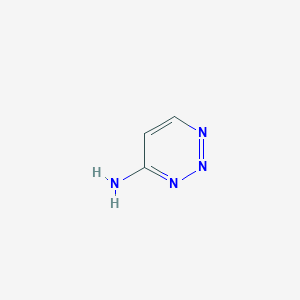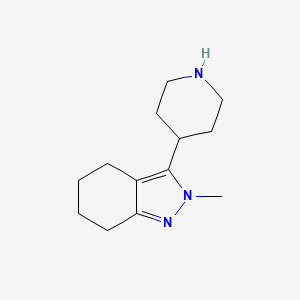
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole is a heterocyclic compound that features both piperidine and indazole moieties Piperidine is a six-membered ring containing one nitrogen atom, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a substituted piperidine derivative, followed by its reaction with an indazole precursor under cyclization conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反応の分析
Types of Reactions
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine or indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully or partially reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.
科学的研究の応用
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound may be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the indazole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Methyl-3-piperidin-4-ylindazole: Lacks the tetrahydro component, which may affect its chemical reactivity and biological activity.
3-Piperidin-4-yl-4,5,6,7-tetrahydroindazole: Similar structure but without the methyl group, which can influence its pharmacokinetic properties.
2-Methyl-4,5,6,7-tetrahydroindazole: Lacks the piperidine moiety, which can significantly alter its biological activity.
Uniqueness
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole is unique due to the combination of the piperidine and indazole moieties, which can confer distinct chemical and biological properties. The presence of both moieties allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
2-methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H21N3/c1-16-13(10-6-8-14-9-7-10)11-4-2-3-5-12(11)15-16/h10,14H,2-9H2,1H3 |
InChIキー |
WZHRJDIKLNWNHO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2CCCCC2=N1)C3CCNCC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Cyclohexyl-4-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B8590016.png)
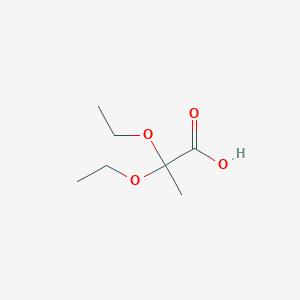
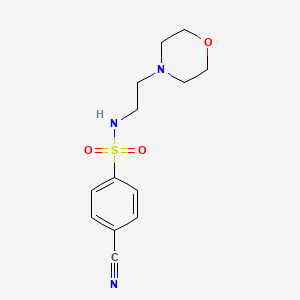

![Methyl 5-[5-(pyridin-2-YL)-1,3,4-oxadiazol-2-YL]pentanoate](/img/structure/B8590044.png)
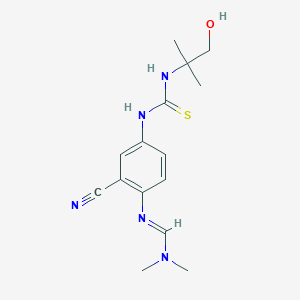
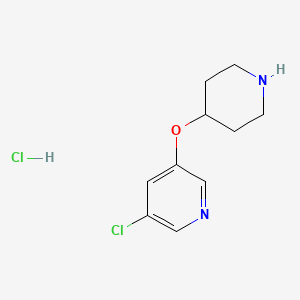
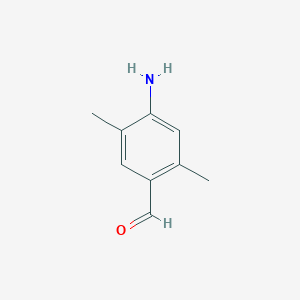
![Diethyl 4-[(2-bromo-6-fluorophenyl)imino]heptanedioate](/img/structure/B8590085.png)
